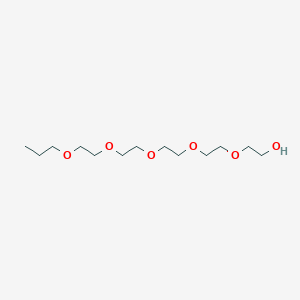

3,6,9,12,15-Pentaoxaoctadecan-1-ol

Descripción

Propiedades

Número CAS |

71563-45-6 |

|---|---|

Fórmula molecular |

C13H28O6 |

Peso molecular |

280.36 g/mol |

Nombre IUPAC |

2-[2-[2-[2-(2-propoxyethoxy)ethoxy]ethoxy]ethoxy]ethanol |

InChI |

InChI=1S/C13H28O6/c1-2-4-15-6-8-17-10-12-19-13-11-18-9-7-16-5-3-14/h14H,2-13H2,1H3 |

Clave InChI |

HFXJSFXYJFCTSI-UHFFFAOYSA-N |

SMILES canónico |

CCCOCCOCCOCCOCCOCCO |

Origen del producto |

United States |

Advanced Synthetic Methodologies for 3,6,9,12,15 Pentaoxaoctadecan 1 Ol

Mechanistic Investigations of Oligoethylene Glycol Ether Formation

The synthesis of 3,6,9,12,15-Pentaoxaoctadecan-1-ol, an oligoethylene glycol ether, is primarily achieved through two fundamental mechanistic pathways: the Williamson ether synthesis and the anionic ring-opening polymerization (AROP) of ethylene (B1197577) oxide.

The Williamson ether synthesis is a classic and versatile method for forming the ether linkages (C-O-C) that constitute the backbone of the target molecule. wikipedia.orgmasterorganicchemistry.com The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.orgmasterorganicchemistry.com In this process, an alkoxide ion acts as the nucleophile, attacking an electrophilic carbon atom bearing a suitable leaving group, such as a halide (e.g., chloroethane) or a sulfonate ester (e.g., tosylate). wikipedia.orgyoutube.com For the synthesis of an oligoethylene glycol, this reaction can be performed iteratively. For instance, the sodium salt of a shorter ethylene glycol oligomer can react with a halo-functionalized ethylene glycol unit to extend the chain. The reaction is a concerted mechanism, meaning the bond formation and bond breaking occur simultaneously in a single step. masterorganicchemistry.com Success is highest with primary alkyl halides, as secondary and tertiary halides tend to undergo elimination reactions as a competing side reaction. wikipedia.org

The Anionic Ring-Opening Polymerization (AROP) of ethylene oxide is the most common industrial method for producing polyethylene (B3416737) glycols (PEGs) and their derivatives. researchgate.netacs.org The polymerization is initiated by a nucleophile, typically an alkoxide such as sodium methoxide (B1231860) or potassium hydroxide. researchgate.netacs.org The initiator attacks one of the carbon atoms of the ethylene oxide ring, a strained three-membered heterocycle, leading to the opening of the ring and the formation of a new, propagating alkoxide species. researchgate.net This newly formed alkoxide then attacks another ethylene oxide monomer, continuing the chain growth. researchgate.net

The mechanism can be described in the following steps:

Initiation: A strong base deprotonates an alcohol (like the starter alcohol that will form the end of the chain) to form an alkoxide initiator, or a nucleophilic initiator directly attacks the ethylene oxide ring.

Propagation: The alkoxide end of the growing polymer chain performs a nucleophilic attack on an ethylene oxide monomer, incorporating it into the chain and regenerating the reactive alkoxide terminus. researchgate.net This step repeats to lengthen the polyether chain.

Termination: The polymerization is typically terminated by the addition of a proton source, such as water or acid, which protonates the living anionic chain end to form a terminal hydroxyl group. researchgate.net

Under carefully controlled conditions, AROP can proceed in a "living" manner, where termination and chain-transfer reactions are minimal. This allows for the synthesis of polymers with a predictable molecular weight and a narrow molecular weight distribution (low polydispersity), which is crucial for producing a specific oligomer like this compound. nih.gov

Development of Novel Catalytic Systems for Polyether Alcohol Synthesis

Phase-Transfer Catalysis (PTC): This technique is particularly valuable for Williamson-type ether syntheses, especially when reactants are in different phases (e.g., an aqueous solution of an alkoxide and an organic solution of an alkyl halide). wikipedia.orgutahtech.edu Phase-transfer catalysts, such as quaternary ammonium (B1175870) salts (e.g., benzyltriethylammonium chloride) or phosphonium (B103445) salts, facilitate the transfer of the alkoxide nucleophile from the aqueous phase to the organic phase where the reaction occurs. wikipedia.orgutahtech.edu Polyethylene glycols (PEGs) and their derivatives can also act as effective phase-transfer catalysts, offering a lower-cost and less toxic alternative to crown ethers. wikipedia.orgtandfonline.com By improving the contact between reactants, PTC accelerates the reaction rate and can lead to higher yields under milder conditions. wikipedia.org

Double Metal Cyanide (DMC) Catalysts: DMC catalysts are highly effective for the ring-opening polymerization of epoxides. google.com They are known to produce polyether polyols with exceptionally low levels of unsaturation, which is a common issue in base-catalyzed polymerizations of substituted epoxides like propylene (B89431) oxide. google.com While less critical for ethylene oxide polymerization, DMC catalysts offer the advantage of high activity, allowing for very low catalyst concentrations (often in the ppm range). This minimizes catalyst residues in the final product, often simplifying purification procedures. google.com They also enable the synthesis of high molecular weight polyether alcohols with good control over the polymer structure. google.com

Ruthenium-Based Catalysts: Recent studies have reported the use of ruthenium complexes to catalyze the formation of polyesterethers directly from ethylene glycol. acs.orgchemrxiv.org The proposed mechanism involves a dehydrogenation pathway where the ruthenium catalyst first oxidizes ethylene glycol to an aldehyde intermediate. This intermediate then reacts with another alcohol molecule to form a hemiacetal, which can subsequently undergo either further dehydrogenation to form an ester linkage or dehydration to form an ether linkage. acs.orgchemrxiv.org This represents a novel approach that combines both ester and ether formation in a single process.

Enzymatic Catalysis: Biocatalysis has emerged as a powerful tool in polymer synthesis. mdpi.com Enzymes, particularly lipases like Candida antarctica Lipase B (CALB), can catalyze the formation of ether and ester bonds with high selectivity under mild conditions. mdpi.comsci-hub.box While more commonly associated with polyester (B1180765) synthesis, enzymatic methods are being explored for polyether alcohol production. The high chemo-, regio-, and stereoselectivity of enzymes offers potential for creating well-defined polymer architectures that are difficult to achieve with traditional chemical catalysis. nih.gov

Table 1: Comparison of Catalytic Systems for Polyether Alcohol Synthesis

| Catalyst System | Primary Mechanism | Key Advantages | Typical Substrates |

|---|---|---|---|

| Phase-Transfer Catalysts (PTC) | Williamson Ether Synthesis | Accelerates biphasic reactions, mild conditions, can be a "green" approach. wikipedia.org | Alkoxides, Alkyl Halides |

| Double Metal Cyanide (DMC) | Ring-Opening Polymerization | High activity, low catalyst loading, low by-product formation. google.com | Epoxides (e.g., Ethylene Oxide) |

| Ruthenium Complexes | Dehydrogenation/Dehydration | Direct synthesis from diols, forms polyesterethers. acs.org | Diols (e.g., Ethylene Glycol) |

| Enzymatic (e.g., Lipases) | Esterification/Etherification | High selectivity, mild conditions, environmentally benign. mdpi.comnih.gov | Diols, Dicarboxylic Acids, Epoxides |

Chemo- and Regioselective Synthetic Routes to this compound

Achieving the precise structure of this compound requires stringent control over the reaction to ensure the correct chain length (chemo-selectivity) and the presence of a single terminal hydroxyl group (regio-selectivity).

A more efficient approach utilizes a controlled anionic ring-opening polymerization. To achieve the desired monofunctional structure, the polymerization is initiated from a suitable alcohol that will form the non-hydroxylated end of the final product. For this compound, the initiating alcohol would be propanol (B110389). The propanol is first deprotonated with a strong base to form the propoxide initiator. Then, a carefully measured amount of ethylene oxide (five equivalents) is added to the "living" polymer chain.

Reaction Scheme: CH₃CH₂CH₂O⁻Na⁺ + 5 (CH₂CH₂)O → CH₃CH₂CH₂O(CH₂CH₂O)₅⁻Na⁺ CH₃CH₂CH₂O(CH₂CH₂O)₅⁻Na⁺ + H₂O → CH₃CH₂CH₂O(CH₂CH₂O)₅H + NaOH

The key challenge in this method is to prevent polydispersity—the formation of a mixture of chains with different lengths. Achieving a monodisperse product requires conditions that favor living polymerization, such as high-purity reagents and solvents, and carefully controlled reaction temperatures. acs.org Some advanced methods use automated synthesizers to precisely control the addition of monomers, leading to highly defined oligomers. researchgate.net

Green Chemistry Approaches in the Preparation of this compound

The principles of green chemistry are increasingly being applied to the synthesis of polyether alcohols to reduce environmental impact. researchgate.net

Use of Renewable Feedstocks: A primary focus of green chemistry is the replacement of fossil fuel-derived raw materials with renewable alternatives. rsc.org Ethylene glycol, the precursor to ethylene oxide, can be produced from biomass. rsc.orgnih.gov For example, bio-ethanol derived from the fermentation of sugars (from sources like sugarcane or corn) can be dehydrated to produce ethylene, which is then oxidized to ethylene oxide. mdpi.com This creates a more sustainable pathway to bio-based polyethylene glycols and their derivatives. youtube.com

Biocatalysis: As mentioned, the use of enzymes as catalysts represents a significant green chemistry approach. mdpi.com Enzymatic reactions are typically run in aqueous solutions or solvent-free systems at moderate temperatures and pressures, drastically reducing energy consumption and avoiding the use of hazardous organic solvents. mdpi.comresearchgate.net The high selectivity of enzymes also minimizes the formation of by-products, leading to higher process efficiency and less waste. nih.gov

Improved Atom Economy: Synthetic strategies are being designed to maximize the incorporation of all reactant atoms into the final product. The direct ring-opening polymerization of ethylene oxide onto an alcohol is an example of a highly atom-economical reaction, as, in theory, all atoms of the ethylene oxide monomers become part of the polymer chain.

Table 2: Green Chemistry Strategies in Polyether Synthesis

| Green Chemistry Principle | Application in Polyether Synthesis | Benefit |

|---|---|---|

| Use of Renewable Feedstocks | Synthesis of ethylene glycol from biomass. rsc.orgresearchgate.net | Reduces dependence on fossil fuels, lowers carbon footprint. mdpi.com |

| Catalysis | Employing biocatalysts (enzymes) or highly efficient DMC catalysts. google.commdpi.com | Milder reaction conditions, higher selectivity, reduced waste. researchgate.net |

| Design for Energy Efficiency | Using biocatalysis at ambient temperature and pressure. mdpi.com | Lower energy consumption compared to traditional high-temperature methods. |

| Safer Solvents and Auxiliaries | Using water as a solvent in enzymatic or some PTC reactions. wikipedia.org | Reduces use of volatile and toxic organic solvents. |

| Waste Prevention | High-selectivity catalysts that minimize by-products. google.comnih.gov | Higher yields and less need for purification, reducing effluent. |

Theoretical and Computational Studies of 3,6,9,12,15 Pentaoxaoctadecan 1 Ol

Quantum Chemical Calculations of Electronic Structure and Conformations

Quantum chemical calculations are employed to determine the fundamental electronic properties and stable three-dimensional arrangements (conformations) of a molecule. For a flexible molecule like 3,6,9,12,15-Pentaoxaoctadecan-1-ol, which has numerous rotatable bonds, identifying the most energetically favorable conformations is crucial for understanding its behavior.

Detailed quantum chemical studies specific to this compound are not prevalent in the literature; however, the methodologies for analyzing such polyether alcohols are well-established. The process typically involves a multi-step approach. mdpi.com Initially, a broad conformational search may be performed using computationally less expensive methods, such as semi-empirical calculations (e.g., AM1), to identify a set of low-energy structures. mdpi.com Following this, the geometries of these likely conformers are optimized at a higher level of theory, commonly using Density Functional Theory (DFT) with a basis set like B3LYP/6-31G, to achieve more accurate structural and energetic data. mdpi.com

Molecular Dynamics Simulations of this compound in Various Media

Molecular dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. This approach provides a detailed picture of the dynamic behavior of this compound, both in its pure state and when solvated in different media like water or organic solvents.

Simulations of PEG oligomers in aqueous solutions are of particular interest due to their wide range of applications. MD studies have been conducted to understand the structure and dynamics of water in the hydration layer of PEGs. nih.gov For instance, simulations using the OPLS-AA force field have been performed in a cubic box with periodic boundary conditions to explore the system at constant pressure and temperature (NPT ensemble). nih.gov Such studies reveal intricate details about the hydrogen-bonding network between the ether oxygens of the PEG chain, the terminal alcohol group, and the surrounding water molecules. nih.govresearchgate.net The presence of water can significantly influence the conformation of the polyether chain, competing with and altering the intramolecular hydrogen bonds that might otherwise form. researchgate.net

The behavior in organic solvents has also been investigated. Atomistic MD simulations of similar polyether molecules, such as polyethylene (B3416737) glycol monododecanoate (PEGMD), in various alcohols (methanol, ethanol (B145695), 2-propanol) show that the solvent environment dictates the conformational preferences. researchgate.net While PEGMD in water adopts three primary conformational states (gauche-, gauche+, and trans), in alcohols, it tends to exist in only the gauche- and gauche+ states. researchgate.net The compactness of the molecule, measured by the radius of gyration, is also solvent-dependent, with the molecule being most compact in water. researchgate.net

| Parameter | Study 1: PEG in Supercooled Water nih.gov | Study 2: PEG Oligomers with Water Impurities nih.gov | Study 3: PEGMD in Various Solvents researchgate.net |

| Molecule(s) | Poly(ethylene glycol) (20 monomers) | Di-, Tetra-, and Hexaethylene glycol | Polyethylene glycol monododecanoate (PEGMD) |

| Simulation Package | GROMACS 4.8.5 | Not specified, but used OPLS force fields | GROMACS |

| Force Field | OPLS-AA (All-Atom) | OPLS-AA and a modified OPLS-AA | Not specified, likely a general-purpose one like OPLS or GROMOS |

| Solvent(s) | TIP4P Water | SPC/E and TIP4P/2005 Water | Water, Methanol (B129727), Ethanol, 2-Propanol |

| Key Findings | Revealed time-resolved atomic pictures of the PEG hydration layer. | Water competes with and reduces oligomer-oligomer hydrogen bonding, causing a shift to intramolecular H-bonds. | Conformation (gauche/trans states) and molecular compactness (radius of gyration) are highly solvent-dependent. |

Prediction of Reactivity and Reaction Pathways via Computational Modeling

Computational modeling is a vital tool for predicting the chemical reactivity of molecules and elucidating potential reaction mechanisms. For a polyether alcohol, key reaction sites include the terminal hydroxyl group and the C-H bonds along the alkyl and ether backbone.

While specific reactivity studies on this compound are scarce, computational methods have been extensively applied to understand the reactions of alcohols and ethers in general. For example, the oxidation of alcohols is a fundamental chemical transformation. Computational models have been developed to explain the kinetic isotope effects measured in enzyme-catalyzed alcohol oxidation reactions, providing deep insight into the role of quantum tunneling and coupled motions during the reaction. capes.gov.br

Furthermore, computational studies on the reactions of peroxy radicals (RO₂•), which are key intermediates in the atmospheric oxidation of organic molecules like alcohols, demonstrate the predictive power of these methods. researchgate.net Quantum chemical calculations can be used to map out the potential energy surface for reactions such as the RO₂• self-reaction. These calculations identify competing pathways, such as the formation of volatile alcohol and carbonyl products via an H-shift mechanism, and determine the associated energy barriers and reaction rates. researchgate.net The results indicate that the barrier height is influenced by a combination of factors, including the stability of the reactants and products and the strength of the C-H bond being broken. researchgate.net These types of computational investigations are essential for predicting the degradation pathways and chemical fate of polyether alcohols in various chemical environments.

Development of Force Fields for Polyether Alcohol Systems

The accuracy of molecular dynamics simulations is fundamentally dependent on the quality of the force field used. A force field is a set of parameters and mathematical functions that describes the potential energy of a system of particles. Significant effort has been dedicated to developing and refining force fields for polyether and polyalcohol systems to ensure that simulations can reliably reproduce experimental properties.

Several general-purpose force fields, such as GAFF/AMBER, CGenFF/CHARMM, GROMOS, and OPLS, are available for simulating PEGs. nih.govacs.org However, their performance can vary. Studies comparing these force fields have found that the General AMBER Force Field (GAFF) shows excellent agreement with experimental data for thermophysical properties like density and self-diffusion coefficients of neat PEG oligomers. nih.govrsc.org In contrast, the OPLS force field, while a reasonable compromise, can show significant deviations for properties like viscosity. nih.govrsc.org

Given the limitations of general-purpose force fields, researchers have focused on both refining existing models and developing new ones:

Refinement of Existing Force Fields: Adjustments to specific parameters can lead to improved performance. For instance, modifying the dihedral potential for the (HO)–C–C–O bond and adjusting the polarity of the hydroxyl group in the OPLS force field have been shown to improve the agreement between simulated and experimental properties for PEG oligomers. acs.org

Development of Polarizable Force Fields: Traditional force fields use fixed atomic charges. However, in reality, the electron distribution of a molecule changes in response to its environment. Polarizable force fields, such as those based on the classical Drude oscillator model, explicitly account for this electronic polarizability. nih.govnih.gov For polyalcohols, these models provide a more accurate treatment of electrostatic interactions, avoiding the overestimation of dipole moments and leading to a better balance of intra- and intermolecular hydrogen bonding. nih.gov

Development of Coarse-Grained (CG) Force Fields: To simulate very large systems over long timescales, coarse-graining is used, where groups of atoms are represented as single interaction sites or "beads." rsc.org New CG force fields have been developed for alcohols, with some using quantum mechanics to train the parameters for the interactions between beads, ensuring a more physically realistic model. osti.gov

| Force Field Type | Example(s) | Key Feature(s) | Reference(s) |

| General-Purpose | GAFF, OPLS, CHARMM, GROMOS | Broadly applicable but may require validation for specific systems. Performance varies depending on the property being measured. | nih.govacs.org |

| Refined All-Atom | Modified OPLS-AA | Specific parameters (e.g., dihedral potentials, atomic polarity) are adjusted to better match experimental data for a particular class of molecules. | acs.org |

| Polarizable | Drude Oscillator Model | Explicitly includes electronic polarizability, leading to more accurate electrostatics and better descriptions of hydrogen bonding. | nih.govnih.gov |

| Anisotropic United-Atom | AUA4 | Uses anisotropic united atoms (e.g., a single OH group) and a revised method for calculating intramolecular electrostatics. | researchgate.net |

| Coarse-Grained (CG) | CGq FF, Meta-MIP derived FFs | Groups of atoms are treated as single beads to simulate larger systems. Can be parameterized using quantum mechanics or efficient algorithms. | rsc.orgosti.gov |

Chemical Transformations and Derivatization Strategies for 3,6,9,12,15 Pentaoxaoctadecan 1 Ol

Esterification and Etherification Reactions at the Primary Alcohol Group

Esterification of the terminal hydroxyl group is a common strategy to introduce new functionalities. This can be achieved by reacting the alcohol with carboxylic acids, acid chlorides, or acid anhydrides. The kinetics of esterification of PEGs with carboxylic acids have been studied, revealing that the reactions are often reversible and can be modeled using a second-order kinetic model. rsc.org For instance, the esterification rate of cetirizine (B192768) with PEG 400 was found to be significantly faster than that of indomethacin (B1671933) under similar conditions. rsc.org While specific kinetic data for 3,6,9,12,15-Pentaoxaoctadecan-1-ol is not extensively reported, the general principles of PEG esterification apply. Catalysts such as p-toluenesulfonic acid or sulfuric acid are often employed to drive the reaction towards the ester product. rsc.org

Etherification provides another avenue for modifying the terminal alcohol. Williamson ether synthesis, involving the deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide, is a classic method. More modern and environmentally friendly approaches utilize solid acid catalysts for the etherification of glycols with alcohols. 20.210.105 For example, a patent describes the synthesis of diethylene glycol monoethyl ether by reacting diethylene glycol and ethanol (B145695) in the presence of a solid acid catalyst like H-beta zeolite at temperatures between 100-250°C. 20.210.105 These conditions could be adapted for the etherification of this compound to introduce various alkyl or functionalized groups.

| Reaction Type | Reagents | Catalyst | Typical Conditions | Product Type |

| Esterification | Carboxylic Acid | Acid (e.g., H₂SO₄) | Heat | Ester |

| Esterification | Acid Chloride | Base (e.g., Pyridine) | Room Temperature | Ester |

| Etherification | Alkyl Halide | Strong Base (e.g., NaH) | Varies | Ether |

| Etherification | Alcohol | Solid Acid (e.g., Zeolite) | 100-250°C | Ether |

Functionalization of the Polyether Backbone

While modifications at the terminal alcohol are common, functionalization of the polyether backbone of this compound offers a pathway to creating polymers with multiple functional groups along the chain. This is typically achieved during the synthesis of the PEG chain itself, by copolymerizing ethylene (B1197577) oxide with functionalized epoxides. nih.gov However, post-polymerization modification of the backbone is an emerging area.

One innovative approach involves the direct C-H bond functionalization of the polyethylene (B3416737) glycol backbone. semanticscholar.org This method allows for the incorporation of polar functional groups by reacting the PEG with polar alkenes under photoinduced iron or iridium/quinuclidine catalysis. semanticscholar.org This strategy avoids the competing chain scission that can occur under harsher conditions and maintains a narrow molecular weight distribution. semanticscholar.org While demonstrated on higher molecular weight PEGs, this technique holds promise for the direct modification of the ether linkages in this compound, enabling the introduction of a variety of functionalities along its backbone.

Oligomerization and Polymerization Initiated from this compound

The terminal hydroxyl group of this compound can act as an initiator for the ring-opening polymerization (ROP) of various cyclic monomers, such as lactide, caprolactone, and glycolide. cmu.edursc.org This strategy is widely used to synthesize amphiphilic block copolymers, where the this compound segment forms a hydrophilic block and the newly formed polymer chain constitutes a hydrophobic or biodegradable block.

For instance, in the ROP of ε-caprolactone, the hydroxyl group of an alcohol initiator, such as this compound, can initiate polymerization in the presence of a catalyst like tin(II) octoate (Sn(Oct)₂). rsc.org The proposed mechanism involves the formation of a tin alkoxide species which then coordinates with the monomer and initiates the ring-opening. rsc.org Similarly, oligo(ethylene glycol) methyl ethers have been used as initiators for the atom transfer radical polymerization (ATRP) of oligo(ethylene glycol) methyl ether methacrylate (B99206) (OEGMA), demonstrating the versatility of these molecules as initiators in various polymerization techniques. rsc.orgsemanticscholar.orgresearchgate.net The use of this compound as an initiator allows for the synthesis of well-defined block copolymers with tailored properties for applications in drug delivery, nanotechnology, and materials science. mdpi.com

| Monomer | Polymerization Type | Catalyst/Initiator System | Resulting Polymer Architecture |

| ε-Caprolactone | Ring-Opening Polymerization (ROP) | Sn(Oct)₂ / this compound | Block Copolymer (PCL-b-PEG) |

| Lactide | Ring-Opening Polymerization (ROP) | Various metal catalysts / this compound | Block Copolymer (PLA-b-PEG) |

| OEGMA | Atom Transfer Radical Polymerization (ATRP) | Amide-functionalized initiator derived from oligo(ethylene glycol) | Graft Copolymer |

Selective Oxidation and Reduction of the Terminal Alcohol Functionality

The terminal alcohol group of this compound can be selectively oxidized to yield either an aldehyde or a carboxylic acid, providing valuable intermediates for further conjugation and functionalization.

Selective oxidation to the aldehyde can be achieved using various mild oxidizing agents. Reagents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane are effective for this transformation, minimizing over-oxidation to the carboxylic acid.

Selective oxidation to the carboxylic acid can be accomplished using stronger oxidizing agents. A simple and efficient method involves the direct oxidation of PEGs using chromium trioxide (CrO₃) in aqueous sulfuric acid, with conversions greater than 98% and high isolated yields. Other methods include the use of Jones reagent (chromic acid in acetone) or potassium permanganate. More recently, iron-catalyzed aerobic oxidation of silyl (B83357) ethers to carboxylic acids has been developed, offering a milder alternative. Electrocatalytic oxidation of ethylene glycol to glycolic acid has also been demonstrated with high selectivity using catalysts like Pt/Sn-Beta.

Reduction of functionalized derivatives is also a key strategy. For instance, if the terminal alcohol is first converted to an ester, this ester group can be selectively reduced back to an alcohol or to an ether. A method for the selective GaBr₃-catalyzed reduction of esters in PEG chains to the corresponding ethers has been reported, offering a way to modify the linkage type within the molecule. cmu.edu

| Transformation | Reagent/Catalyst | Product |

| Oxidation | Pyridinium Chlorochromate (PCC) | Aldehyde |

| Oxidation | Chromium Trioxide (CrO₃) / H₂SO₄ | Carboxylic Acid |

| Oxidation | Jones Reagent | Carboxylic Acid |

| Reduction of Ester | Gallium Tribromide (GaBr₃) | Ether |

Introduction of Heteroatoms and Unique Linkages onto this compound

Introducing heteroatoms such as nitrogen and sulfur, or unique chemical linkages, can significantly expand the functionality of this compound.

Amine functionalization is a particularly important modification. A common route involves converting the terminal hydroxyl group to a good leaving group, such as a mesylate or tosylate, followed by nucleophilic substitution with an azide (B81097) (e.g., using sodium azide). The resulting azide-terminated PEG can then be reduced to a primary amine using reagents like triphenylphosphine (B44618) (PPh₃) or zinc in the presence of ammonium (B1175870) chloride. This method provides high yields and purity.

Thiol functionalization introduces a reactive thiol group, which is valuable for "click" chemistry and for forming self-assembled monolayers on gold surfaces. rsc.org One approach involves the tosylation of the terminal hydroxyl group, followed by reaction with sodium hydrosulfide (B80085) (NaSH) to yield the thiol. Another green chemistry approach utilizes enzyme catalysis, specifically Candida antarctica Lipase B (CALB), to catalyze the transesterification of methyl 3-mercaptopropionate (B1240610) with PEGs, yielding thiol-functionalized products under solvent-less conditions. rsc.org

| Heteroatom/Linkage | Synthetic Strategy | Key Reagents |

| Nitrogen (Amine) | Mesylation -> Azidation -> Reduction | MsCl, NaN₃, Zn/NH₄Cl or PPh₃ |

| Sulfur (Thiol) | Tosylation -> Thiolation | TsCl, NaSH |

| Sulfur (Thiol) | Enzymatic Transesterification | Candida antarctica Lipase B, Methyl 3-mercaptopropionate |

Coordination Chemistry of 3,6,9,12,15 Pentaoxaoctadecan 1 Ol

Chelation Behavior with Metal Ions: Macrocyclic and Acyclic Ligand Interactions

The chelation of metal ions by 3,6,9,12,15-Pentaoxaoctadecan-1-ol is primarily governed by the interaction of the metal cation with the lone pairs of electrons on the oxygen atoms of the polyether chain and the terminal hydroxyl group. As an acyclic ligand, it exhibits significant conformational flexibility, allowing it to wrap around a metal ion in a manner that maximizes the coordination number and stability of the resulting complex.

The interaction between alkali metal cations and oligo(ethylene glycol) ethers, often referred to as glymes, is well-documented. The stability of these complexes is highly dependent on the size of the cation relative to the "cavity" formed by the wrapping of the polyether chain. For instance, longer polyether chains can effectively encapsulate larger alkali metal ions. britannica.com The chelation of a metal ion by a flexible acyclic ligand like this compound can be considered a stepwise process, where the metal ion first coordinates to one or two oxygen atoms, followed by the wrapping of the rest of the chain around the metal center. This behavior is distinct from the pre-organized binding cavity of macrocyclic ligands like crown ethers. britannica.com

While acyclic polyethers are generally less effective chelators than their macrocyclic analogues (the "macrocyclic effect"), they still form stable complexes with a range of metal ions. The terminal hydroxyl group in this compound can also participate in coordination, either as a neutral donor or, upon deprotonation, as an anionic alkoxide ligand, which can significantly enhance the stability of the metal complex.

The table below illustrates the typical coordination behavior of acyclic polyether ligands with various metal ions, which can be extrapolated to this compound.

| Metal Ion | Typical Coordination Number | Expected Interaction with Acyclic Polyether |

| Li⁺ | 4-6 | Strong coordination, often with a 1:1 stoichiometry. |

| Na⁺ | 5-6 | Favorable coordination, with the ligand wrapping around the ion. nih.gov |

| K⁺ | 6-8 | Good fit for longer polyether chains, leading to stable complexes. britannica.comnih.gov |

| Mg²⁺ | 6 | Strong interaction due to higher charge density. |

| Ca²⁺ | 6-8 | Forms stable complexes, similar to K⁺. |

| Transition Metals (e.g., Cu²⁺, Ni²⁺) | 4-6 | Coordination involves both ether and hydroxyl groups, potentially leading to diverse geometries. |

Synthesis and Characterization of Metal Complexes Featuring this compound Ligands

The synthesis of metal complexes with this compound can be achieved through several routes, typically involving the direct reaction of a metal salt with the ligand in a suitable solvent. The choice of solvent is crucial, as it can influence the coordination geometry and the final structure of the complex. For instance, in the synthesis of alkali metal complexes with related polyether ligands, solvents like THF or diethyl ether are commonly used. nih.gov

A general synthetic approach involves dissolving the metal salt (e.g., a halide, nitrate, or perchlorate) in a solvent and adding a stoichiometric amount of the this compound ligand. The reaction mixture is often stirred at room temperature or gently heated to facilitate complex formation. In some cases, particularly with the terminal hydroxyl group, a base may be added to deprotonate the alcohol, leading to the formation of a more stable alkoxide complex.

The characterization of these complexes relies on a combination of spectroscopic and analytical techniques.

Infrared (IR) Spectroscopy: This technique is used to confirm the coordination of the ether and hydroxyl groups to the metal ion. A shift in the C-O-C stretching frequency of the ether linkages and the O-H stretching frequency of the alcohol group to lower wavenumbers is indicative of coordination.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide detailed information about the structure of the complex in solution. Changes in the chemical shifts of the protons and carbons of the ligand upon coordination can be observed. For certain metal nuclei, such as ²³Na or ⁷Li, NMR can directly probe the metal ion's environment.

Mass Spectrometry: This technique can be used to determine the mass-to-charge ratio of the complex, confirming its composition.

Elemental Analysis: Provides the percentage composition of elements in the complex, which helps in verifying the empirical formula.

The table below summarizes the key characterization data that would be expected for a hypothetical sodium complex of this compound, [Na(C₁₈H₃₈O₆)]⁺.

| Technique | Expected Observation |

| IR Spectroscopy | Shift of C-O-C stretch (approx. 1100 cm⁻¹) and O-H stretch (approx. 3400 cm⁻¹) to lower frequencies. |

| ¹H NMR Spectroscopy | Downfield or upfield shifts of the methylene (B1212753) protons adjacent to the oxygen atoms upon coordination with Na⁺. |

| ¹³C NMR Spectroscopy | Changes in the chemical shifts of the carbon atoms in the polyether chain. |

| ²³Na NMR Spectroscopy | A single resonance with a chemical shift and linewidth characteristic of the specific coordination environment of the Na⁺ ion. |

| Mass Spectrometry | A peak corresponding to the mass of the complex ion [Na(C₁₈H₃₈O₆)]⁺. |

| X-ray Crystallography | Determination of the precise coordination geometry, showing the Na⁺ ion encapsulated by the polyether chain. |

Catalytic Applications of Metal-Polyether Alcohol Complexes

Metal complexes derived from polyether alcohols like this compound have the potential to be utilized as catalysts in a variety of organic transformations. The catalytic activity of such complexes is often attributed to the ability of the metal center to activate substrates, while the polyether ligand can influence the solubility, stability, and steric environment of the catalyst.

One area of potential application is in phase-transfer catalysis . The lipophilic exterior of the polyether chain can solubilize the metal complex in organic solvents, while the coordinated metal ion can interact with anionic reactants, transporting them into the organic phase to react with an organic substrate. This is analogous to the function of crown ethers in phase-transfer catalysis.

Furthermore, metal-alkoxide complexes, which can be formed by the deprotonation of the terminal hydroxyl group of this compound, are known to be active catalysts for ring-opening polymerization of cyclic esters, such as lactide and caprolactone, to produce biodegradable polymers. rsc.orgresearchgate.net The catalytic cycle typically involves the coordination of the monomer to the metal center, followed by nucleophilic attack by the alkoxide group.

Another potential application lies in oxidation catalysis . Metal complexes with polyether ligands can act as catalysts for the oxidation of various organic substrates. The specific catalytic activity would depend on the choice of metal and the reaction conditions. For instance, certain transition metal complexes are known to catalyze the oxidation of alcohols and alkenes. mdpi.com

The table below summarizes potential catalytic applications of metal complexes of this compound based on the known reactivity of similar complexes.

| Catalytic Reaction | Metal Ion(s) | Role of the Ligand |

| Phase-Transfer Catalysis | K⁺, Na⁺ | Solubilizes the metal cation in organic media, facilitating transport of anions. |

| Ring-Opening Polymerization | Sn²⁺, Zn²⁺, Al³⁺ | The alkoxide form of the ligand can act as an initiator for polymerization. rsc.orgresearchgate.net |

| Oxidation of Alcohols | Ru³⁺, Fe³⁺ | Stabilizes the metal center and influences the selectivity of the oxidation reaction. |

| Carbon-Carbon Coupling Reactions | Pd²⁺, Ni²⁺ | Can improve the solubility and stability of the catalyst in organic solvents. |

It is important to note that while the principles of coordination chemistry and catalysis of related polyether and alcohol ligands provide a strong basis for understanding the potential of this compound, specific experimental studies on this particular ligand are necessary to fully elucidate its properties and catalytic capabilities.

Supramolecular Chemistry Involving 3,6,9,12,15 Pentaoxaoctadecan 1 Ol

Host-Guest Interactions with Small Molecules and Ions

The electron-rich cavity created by the oxygen atoms in the polyether chain of 3,6,9,12,15-pentaoxaoctadecan-1-ol allows it to form stable host-guest complexes with various species, particularly metal cations. mdpi.com This behavior is analogous to that of crown ethers, which are well-known for their ability to selectively bind cations based on the fit between the ion's diameter and the macrocycle's cavity size. mdpi.com The flexible, linear nature of this compound allows it to wrap around a guest cation, creating a "pseudo-crown" ether environment.

The binding process involves ion-dipole interactions between the positively charged guest and the partial negative charges on the ether oxygen atoms. The terminal hydroxyl group can also participate in coordinating the guest or by forming hydrogen bonds with the counter-anion or solvent molecules.

Furthermore, oligo(ethylene glycol) chains can act as guest molecules themselves. Studies on polymers functionalized with oligo(ethylene glycol) side chains have shown their ability to form complexes with macrocyclic hosts like cyclobis(paraquat-p-phenylene). nih.gov In such systems, the ethylene (B1197577) glycol units are threaded through the cavity of the host, demonstrating that the polyether motif is a versatile component in forming host-guest assemblies. nih.gov

| Guest Type | Interacting Moiety of Host | Primary Interaction | References |

| Metal Cations | Ether Oxygen Atoms | Ion-Dipole | mdpi.com |

| Small Organic Molecules | Polyether Chain | Hydrogen Bonding, van der Waals | nih.gov |

| Macrocyclic Hosts | Entire Molecule (as guest) | Host-Guest Complexation | nih.gov |

Self-Assembly Processes and Formation of Ordered Structures

The amphiphilic nature of this compound, with its hydrophilic polyether head and hydrophobic alkyl tail, drives its self-assembly into ordered structures in solution. In aqueous environments, these molecules can form micelles, where the hydrophobic tails aggregate to form a core, minimizing their contact with water, while the hydrophilic polyether chains form a corona at the exterior. researchgate.net The concentration at which this process begins is known as the critical association concentration (CAC), which is dependent on factors like the length of the hydrophilic and hydrophobic chains. researchgate.net

Beyond micelle formation, oligo(ethylene glycol)s like pentaethylene glycol can self-assemble on surfaces. For instance, they can form an ultra-thin, ordered layer on indium tin oxide (ITO) through surface coordination and hydrogen bonding. rsc.org Theoretical simulations suggest that the coordination of the ether oxygen atoms to the indium on the ITO surface is a key mechanism for this assembly. rsc.org

Moreover, poly(ethylene glycol) (PEG) chains, such as the one in this compound, can undergo crystallization-induced self-assembly. aalto.fi When tethered to a polymer backbone, these PEG side chains can crystallize, driving the formation of highly ordered, semicrystalline superstructures. aalto.fi The resulting morphology, such as extended or folded chain lamellar crystals, is influenced by the PEG chain length and the spacing between adjacent chains. aalto.fi PEG has also been utilized as a templating agent to induce the self-assembly of other materials, such as phenol/formaldehyde resol, to create ordered mesoporous polymers with well-defined hexagonal structures. rsc.orgnwpu.edu.cn

| Process | Driving Force | Resulting Structure | References |

| Micellization | Amphiphilicity | Micelles | researchgate.net |

| Surface Assembly | Surface Coordination, H-Bonding | Ordered Monolayer | rsc.org |

| Crystallization | Chain Folding/Extension | Lamellar Crystals, Superstructures | aalto.fi |

| Induced Assembly | Intermolecular Interactions | Ordered Mesoporous Polymers | rsc.orgnwpu.edu.cn |

Intermolecular Forces and Non-Covalent Interactions in Systems Containing this compound

The physical properties and supramolecular behavior of this compound are governed by a hierarchy of non-covalent interactions. The primary intermolecular forces at play are hydrogen bonding, dipole-dipole interactions, and van der Waals (dispersion) forces. vaia.com

Hydrogen Bonding: The terminal hydroxyl (-OH) group is the most significant site for hydrogen bonding, acting as both a hydrogen bond donor and acceptor. vaia.com This leads to strong intermolecular associations. Furthermore, the ether oxygen atoms can act as hydrogen bond acceptors. Molecular dynamics simulations on ethylene glycol oligomers have revealed a competition between intermolecular and intramolecular hydrogen bonding. nih.govacs.org Intramolecular hydrogen bonds can form between the terminal hydroxyl group and an ether oxygen within the same chain (OH–OE) or, in longer chains, between two terminal hydroxyl groups if the chain folds back on itself (OH–OH). nih.gov The propensity for intramolecular versus intermolecular hydrogen bonding is influenced by the chain length and the surrounding environment. nih.govacs.org

Van der Waals Forces: These dispersion forces exist between all molecules and arise from temporary fluctuations in electron distribution. For this compound, these forces are significant due to the length of the carbon-hydrogen chain. vaia.com

In aqueous solutions, the interactions are more complex, involving extensive hydrogen bonding with water molecules. Small-angle neutron scattering studies have shown that polyethylene (B3416737) glycols in water behave like random coils under good solvent conditions. mdpi.comnih.gov

| Interaction Type | Description | Key Moieties Involved | References |

| Hydrogen Bonding | Strong, directional interaction between H and an electronegative atom. | Terminal -OH group, Ether oxygens | vaia.comnih.govacs.org |

| Dipole-Dipole | Attraction between permanent partial charges on polar molecules. | C-O-C ether linkages | vaia.com |

| Van der Waals Forces | Weak, non-directional forces from temporary electron fluctuations. | Entire molecule, especially alkyl chain | vaia.com |

Design of Rotaxanes, Catenanes, and Other Interlocked Architectures Utilizing Polyether Motifs

Mechanically interlocked molecules, such as rotaxanes and catenanes, are complex architectures where components are linked topologically rather than covalently. davuniversity.org Rotaxanes consist of a linear "axle" molecule threaded through a macrocyclic "ring," with bulky stoppers at the ends of the axle to prevent dethreading. rsc.orgbiomach.org Catenanes are composed of two or more interlocked rings. davuniversity.org The flexible and coordinating nature of polyether chains makes them a fundamental building block in the template-directed synthesis of these structures. acs.orgrsc.org

The synthesis of these molecules often relies on a templating strategy, where non-covalent interactions pre-organize the components into a precursor assembly (a pseudorotaxane) before a final chemical reaction creates the mechanical bond. davuniversity.org The ether oxygens of a polyether chain can act as binding sites for a guest "thread" or "ring" component through hydrogen bonding or ion-dipole interactions.

Role of the Polyether Motif:

As part of the macrocycle (ring): Polyether chains are frequently incorporated into macrocycles (crown ethers and their derivatives) used to form rotaxanes and catenanes. These ether-containing rings can bind to recognition sites on the axle component, such as ammonium (B1175870) ions or electron-deficient aromatic units. acs.org

As the linear component (axle): A molecule like this compound, or a derivative, can act as the axle. A macrocycle can be threaded onto this polyether chain, recognizing the ether oxygen stations. Subsequent "capping" reactions would attach bulky stoppers to the ends of the axle to form a stable rotaxane. rsc.org

The synthesis of a nih.govcatenane has been achieved by first forming a nih.govrotaxane using crown ether active templation, demonstrating the direct utility of polyether motifs in creating these intricate topological isomers. rsc.org The size of the polyether macrocycle and the length of the axle are crucial factors that determine whether a stable interlocked structure can be formed. rsc.org

Advanced Spectroscopic and Analytical Methodologies for 3,6,9,12,15 Pentaoxaoctadecan 1 Ol Research

High-Resolution Mass Spectrometry for Structural Elucidation of Derivatives

High-resolution mass spectrometry (HRMS) is an indispensable tool for the structural elucidation of derivatives of 3,6,9,12,15-Pentaoxaoctadecan-1-ol. Techniques such as electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI), coupled with high-resolution analyzers like time-of-flight (TOF) or Orbitrap, provide precise mass measurements, enabling the confirmation of elemental compositions and the identification of modification sites. ingenieria-analitica.comnih.gov

The derivatization of the terminal hydroxyl group of this compound is a common strategy to impart specific functionalities. HRMS can confirm the success of these reactions by detecting the expected mass shift. For instance, in the synthesis of functionalized oligo(ethylene glycol) derivatives, HRMS is routinely used to verify the final product. rsc.org

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers an even more powerful approach. nih.govimpactanalytical.com After chromatographic separation, the parent ions of the derivatives can be fragmented, and the resulting fragmentation patterns provide detailed structural information. For polyethylene (B3416737) glycols (PEGs), in-source collision-induced dissociation (CID) can generate a series of PEG-specific ions, which are invaluable for confirming the identity of PEGylated materials. researchgate.net This approach is directly applicable to the analysis of this compound derivatives.

A key challenge in the mass spectrometry of PEGs and their derivatives is the inherent heterogeneity and the formation of multiply charged ions, which can complicate spectra. researchgate.net The use of charge-stripping agents, such as triethylamine, as a post-column addition in LC-MS can simplify the mass spectra by reducing the charge states, thereby facilitating data interpretation. ingenieria-analitica.com

Table 1: Application of HRMS in the Analysis of Oligoethylene Glycol Derivatives

| Analytical Technique | Application | Key Findings |

| HPLC-Q-TOF LC/MS | Analysis of PEG and PEGylated proteins. ingenieria-analitica.com | Post-column addition of a charge-stripping agent improves spectral quality, allowing for easier determination of average mass and mass distribution. ingenieria-analitica.com |

| LC-MS/MS with in-source CID | Quantitative analysis of PEG and PEGylated proteins in biological tissues. researchgate.net | Generates a series of PEG-specific ions, providing high selectivity and sensitivity for PEG-related materials. researchgate.net |

| HPLC-HRMS-SPE-NMR | Identification of bioactive compounds from natural extracts. nih.gov | Enables targeted structural elucidation of compounds based on their bioactivity profiles. nih.gov |

| MALDI-TOFMS | Analysis of polyethylene glycols. researchgate.net | Can provide inaccurate results for PEG analysis if not carefully optimized. researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced Pulse Sequences and Solvent Effects

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of this compound, providing detailed information on its molecular weight, purity, and functionalization. nih.govacs.org While standard one-dimensional ¹H NMR is routinely used, advanced pulse sequences and a careful consideration of solvent effects are crucial for unambiguous structural assignments.

A significant aspect of the ¹H NMR of large PEGs, and by extension, longer oligoethylene glycols like this compound, is the presence of ¹³C satellite peaks. nih.govacs.org These peaks arise from the 1.1% natural abundance of ¹³C coupling to the attached protons. In large molecules with many repeating monomer units, the integration of these satellite peaks can become comparable to the signals from the terminal groups, leading to potential misinterpretation. nih.govacs.org Using a ¹³C-decoupled ¹H pulse sequence can eliminate this coupling, simplifying the spectrum. nih.govacs.org

Two-dimensional (2D) NMR techniques, such as Diffusion-Ordered Spectroscopy (DOSY), are particularly powerful for analyzing mixtures and confirming conjugation. nih.gov DOSY separates the signals of different species based on their diffusion coefficients, which are related to their size. This allows for the discrimination between a functionalized this compound derivative and any unconjugated starting material. nih.gov

The choice of solvent can have a profound impact on the NMR spectrum. For PEGs, using deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) as the solvent is advantageous because it results in a stable hydroxyl proton resonance around 4.56 ppm that does not shift significantly with concentration or the presence of water. researchgate.net This well-resolved peak is ideal for quantifying the degree of substitution in derivatives. researchgate.net In other solvents, the hydroxyl peak position can be highly variable, making it difficult to use for quantitative purposes. researchgate.net Furthermore, solvent can influence the conformation of the oligoethylene glycol chain, which in turn affects the chemical shifts and coupling constants. nih.govacs.org

Table 2: Key ¹H NMR Resonances for Polyethylene Glycols and the Impact of Solvent

| Solvent | Hydroxyl Proton (OH) Resonance | Backbone Protons (-CH₂CH₂O-) | Notes |

| DMSO-d₆ | Stable triplet around 4.56 ppm. researchgate.net | Well-resolved signals. | The stable OH peak allows for accurate quantification of end-group functionalization. researchgate.net |

| CDCl₃ | Variable, broad signal. | Broad peak around 3.64 ppm. | ¹³C satellite peaks can be observed and may be mistaken for impurities. nih.govacs.org |

| D₂O | Not observed (exchanges with D₂O). | Broad peak around 3.7 ppm. | Useful for studying intermolecular interactions in aqueous solutions. mdpi.com |

Vibrational Spectroscopy (IR and Raman) for Conformational Analysis and Intermolecular Interactions

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides valuable insights into the conformational structure and intermolecular interactions of this compound. The flexible nature of the oligoethylene glycol chain allows it to adopt various conformations, and these techniques can identify the presence of specific rotational isomers (rotamers).

Raman spectroscopy is particularly well-suited for studying the skeletal vibrations of the C-C and C-O bonds that constitute the backbone of the molecule. Specific Raman bands can be assigned to different conformations, such as the trans and gauche arrangements around the C-O and C-C bonds. researchgate.netresearchgate.net For instance, studies on polyethylene glycol have identified characteristic bands that correspond to the helical conformation of the polymer chain. researchgate.net By comparing experimental Raman spectra with those calculated using quantum-chemical methods like Density Functional Theory (DFT), the conformational composition of a sample can be determined. researchgate.netfao.orgfao.org

FTIR spectroscopy is complementary to Raman and is especially sensitive to polar functional groups. The O-H stretching vibration, typically observed in the 3200-3600 cm⁻¹ region, is a strong indicator of hydrogen bonding. Changes in the position and shape of this band upon dissolution in different solvents or upon derivatization can be used to probe intermolecular interactions. dntb.gov.uabohrium.com Studies on binary mixtures of PEGs with other solvents have used FTIR to confirm the presence of interactions between the components. bohrium.com

Table 3: Characteristic Raman Bands for Conformational Analysis of Polyethylene Glycols

| Wavenumber (cm⁻¹) | Vibrational Mode | Conformational Information |

| ~800 | Skeletal stretching | Indicator of specific conformers (e.g., xGyor xG'y). fao.org |

| ~1100 | C-O-C stretching | Can be used to estimate molecular weight distribution in short PEGs. researchgate.net |

| 200-400 | Disordered longitudinal acoustic mode | Reflects the overall chain conformation. researchgate.net |

Chromatographic Techniques for Separation and Purity Assessment of Reaction Products

Chromatographic techniques are essential for the separation of this compound from reaction mixtures and for the assessment of its purity. High-performance liquid chromatography (HPLC) is the most widely used method for this purpose. researchgate.netsielc.comnih.gov

Reversed-phase HPLC (RP-HPLC) is a powerful technique for separating oligoethylene glycols and their derivatives. rsc.orgnih.gov Using a C8 or C18 stationary phase and a mobile phase gradient, typically of water and a more nonpolar solvent like methanol (B129727) or acetonitrile, individual oligomers can be resolved. nih.gov The purity of a synthesized derivative can be accurately determined by quantifying the area of the product peak relative to any impurities or unreacted starting materials. rsc.org

For the analysis of more polar derivatives or for separations based on the number of functional groups, Hydrophilic Interaction Liquid Chromatography (HILIC) can be employed. sielc.com HILIC uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent, which is effective for retaining and separating hydrophilic compounds.

The choice of detector is also crucial. While UV detection is common, many oligoethylene glycols lack a strong chromophore. In such cases, an Evaporative Light Scattering Detector (ELSD) or a Refractive Index (RI) detector can be used. researchgate.netsielc.com Coupling HPLC with mass spectrometry (HPLC-MS) provides the dual benefit of separation and identification, making it an exceptionally powerful tool for analyzing complex reaction products. nih.govimpactanalytical.com

Table 4: Chromatographic Methods for the Analysis of Oligoethylene Glycols

| Chromatographic Method | Stationary Phase | Mobile Phase | Detection | Application |

| Reversed-Phase HPLC | C8, C18 nih.gov | Water/Methanol or Water/Acetonitrile gradient nih.gov | UV, ELSD, RI, MS nih.govresearchgate.netsielc.comnih.gov | Purity assessment, separation of oligomers, analysis of functionalized derivatives. rsc.orgresearchgate.netnih.gov |

| HILIC | Polar (e.g., silica, amide) sielc.com | High organic content (e.g., acetonitrile/water) sielc.com | ELSD, RI, MS sielc.com | Separation of polar PEGs and their oligomers. sielc.com |

| Size Exclusion Chromatography (SEC) | Porous polymer or silica | Organic or aqueous solvents | RI, ELSD, MS | Often ill-suited for functionalized PEGs due to minor changes in molecular weight. nih.govacs.org |

Role of 3,6,9,12,15 Pentaoxaoctadecan 1 Ol in Polymer Science and Materials Precursors

Use as a Monomer or Co-monomer in Polymer Synthesis

The terminal hydroxyl group of 3,6,9,12,15-Pentaoxaoctadecan-1-ol serves as a convenient handle for its conversion into polymerizable monomers. By reacting it with compounds like acryloyl chloride or methacryloyl chloride, it can be transformed into oligo(ethylene glycol) acrylate (B77674) or methacrylate (B99206) monomers. These monomers are widely used in controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT/MADIX) polymerization, to produce well-defined polymers with controlled molecular weights and low dispersity. nih.govnih.gov

A significant application is the synthesis of thermoresponsive polymers. These polymers exhibit a Lower Critical Solution Temperature (LCST), meaning they are soluble in water at lower temperatures but undergo a phase transition and precipitate as the temperature rises. tandfonline.com This behavior is highly sought after for "smart" materials. By copolymerizing OEG-based monomers with other monomers, such as 2-(2-methoxyethoxy)ethyl methacrylate (MEO2MA), the LCST of the resulting copolymer can be precisely tuned. tandfonline.comnih.gov For instance, copolymers of MEO2MA and oligo(ethylene glycol) methyl ether methacrylate (OEGMA) have been synthesized to create materials with a tunable LCST, often targeted to be near physiological temperature for biomedical applications. tandfonline.com

Furthermore, these OEG-functionalized monomers can participate in other polymerization reactions, including ring-opening polymerization (ROP) of cyclic esters like lactones, leading to the formation of biodegradable polyesters with hydrophilic PEG segments. rsc.orgrsc.org

Table 1: Examples of Polymer Synthesis Using OEG-based Monomers

| Polymer System | Monomers | Polymerization Technique | Key Feature |

|---|---|---|---|

| Poly(oligo(ethylene glycol) vinyl acetate) | Oligo(ethylene glycol) vinyl acetate, 2-methylene-1,3-dioxepane (B1205776) (MDO) | RAFT/MADIX | Tunable thermal response and degradability. nih.gov |

| Poly(MEO2MA-co-OEGMA) | 2-(2-methoxyethoxy)ethyl methacrylate (MEO2MA), Oligo(ethylene glycol) methacrylate (OEGMA) | ATRP | Thermoresponsive stationary phase for chromatography. nih.gov |

| Poly(MEO2MA-co-OEGMA) | MEO2MA, OEGMA | Random Copolymerization | Precisely adjustable LCST for cell culture surfaces. nih.gov |

| Polyvinylcyclopropanes | Vinylcyclopropane with triethylene glycol units | Free Radical Polymerization | Thermoresponsive behavior in aqueous solutions. rsc.org |

Functionalization of Polymer Backbones with this compound Derived Units

Functionalizing existing polymer backbones with side chains derived from this compound is a powerful strategy to modify material properties. This "grafting" approach can impart the desirable characteristics of OEG segments—such as hydrophilicity, protein resistance, and thermoresponsiveness—onto a wide variety of polymers. tandfonline.comrsc.org Polymer backbones including polymethacrylates, polyacrylates, polystyrenes, and polynorbornenes have all been successfully modified with OEG side chains. tandfonline.com

This functionalization is typically achieved by first preparing a reactive monomer from the OEG alcohol, which is then copolymerized with another primary monomer. Alternatively, a "grafting to" method can be used, where pre-synthesized, end-functionalized OEG chains are attached to a reactive polymer backbone. researchgate.net The resulting structures, often described as "polymer brushes," create a dense layer of OEG chains on a surface or along a polymer backbone. nih.govnih.gov

These OEG side chains have a profound impact on the polymer's behavior in aqueous environments. They form hydrogen bonds with water, rendering the polymer soluble. tandfonline.com In thermoresponsive systems, this hydrophilic character is balanced by the more hydrophobic polymer backbone. As temperature increases, the hydrogen bonds are disrupted, leading to the collapse of the OEG chains and subsequent precipitation of the polymer. rsc.org This mechanism is the basis for the LCST behavior observed in these materials. tandfonline.com

Table 2: Polymer Functionalization with OEG-Derived Units

| Polymer Backbone | OEG Derivative | Functionalization Method | Resulting Property |

|---|---|---|---|

| Polymethacrylate | Oligo(ethylene glycol) methacrylate | Copolymerization | Tunable LCST in water. tandfonline.com |

| Oligothiophene–isoindigo | Oligo(ethylene glycol) | Side-chain substitution | Altered optical/thermal properties and molecular packing. rsc.org |

| Polystyrene | Styrenic monomers with OEG moieties | Nitroxide-mediated polymerization | Biocompatible polymer brushes, protein resistance. nih.gov |

| Poly(vinyl ether) | Oligo(ethylene glycol) vinyl ether | Grafting | LCST behavior in water. tandfonline.com |

Influence of Polyether Segments on Polymer Architecture and Network Formation

The incorporation of polyether segments derived from compounds like this compound exerts significant control over the final polymer architecture and its ability to form networks, such as hydrogels. The length, density, and placement of these OEG segments are critical design parameters that dictate the material's macroscopic properties. nih.govrsc.org

In conjugated polymers, replacing traditional alkyl side chains with OEG chains can alter the polymer's solubility, allowing processing in more environmentally friendly solvents, and can change the molecular arrangement, affecting π–π stacking, crystallinity, and charge transport properties. rsc.org In thermoresponsive polymers, the LCST is directly influenced by the hydrophilic-hydrophobic balance. Increasing the length or number of hydrophilic OEG side chains generally increases the LCST, while incorporating more hydrophobic co-monomers lowers it. tandfonline.comrsc.org

In the context of hydrogels, which are cross-linked polymer networks swollen with water, OEG segments are fundamental. sigmaaldrich.com The cross-linking of PEG-based macromers, often through the polymerization of terminal acrylate or methacrylate groups, forms the hydrogel structure. The molecular weight of the PEG segment between cross-links determines the mesh size of the network, which in turn governs properties like swelling ratio, mechanical stiffness, and the diffusion of nutrients and therapeutic molecules through the gel. rsc.org The mechanism of cross-linking (e.g., chain-growth vs. step-growth polymerization) also has a differential effect on the network structure and subsequent protein release profiles. rsc.org

Table 3: Influence of OEG Segments on Polymer Properties

| Architectural Parameter | System | Effect | Reference |

|---|---|---|---|

| OEG Side Chain Length | Thermoresponsive Polymers | Adjusts the LCST and cell spreading time on coated surfaces. | nih.gov |

| OEG Side Chain Type | Conjugated Polymers | Changes packing from edge-on to face-on orientation. | rsc.org |

| Cross-link Functionality (4-arm vs 8-arm PEG) | Step-Growth Hydrogels | Higher functionality decreases protein release efficiency and diffusivity. | rsc.org |

| PEG Concentration | Chain-Growth Hydrogels | Decreasing concentration increases protein release efficiency and diffusivity. | rsc.org |

Applications in the Preparation of Advanced Polymeric Scaffolds

The unique properties of polymers containing this compound and related OEG structures make them ideal candidates for creating advanced polymeric scaffolds, particularly in the biomedical field. sigmaaldrich.comnih.gov Hydrogels are the most prominent form of these scaffolds, valued for their high water content, soft tissue-like mechanics, and biocompatibility. news-medical.net

In tissue engineering, PEG-based hydrogels serve as three-dimensional (3D) scaffolds that mimic the natural extracellular matrix (ECM), providing a supportive environment for cells to grow and form tissue. nih.govnih.gov While inherently protein-repellent and non-adhesive to cells, these "blank slate" scaffolds can be modified with bioactive molecules, such as the peptide sequence Arginylglycylaspartic acid (RGD), to promote specific cell adhesion. sigmaaldrich.comnih.gov

A key feature is the ability to create biodegradable scaffolds. By incorporating hydrolytically or enzymatically cleavable linkages into the polymer backbone, scaffolds can be designed to degrade over time as new tissue is formed. nih.gov For example, copolymerizing PEG-diacrylate (PEGDA) with a peptide-modified PEGDA allows for cell-mediated degradation, which was shown to be crucial for inducing the formation of capillary-like networks by endothelial cells. nih.gov

Thermoresponsive OEG-based polymers are used to create "smart" surfaces for cell culture. nih.gov Cells can be cultured on these surfaces at 37 °C; by simply lowering the temperature, the polymer rehydrates and swells, causing the cells to detach gently as a contiguous sheet without the need for harsh enzymes. nih.govnih.gov These scaffolds are also being explored in other areas, such as for the controlled crystallization of proteins. acs.org

Table 4: Applications of OEG-Based Polymeric Scaffolds

| Application | Polymer System | Function of OEG Component | Key Finding |

|---|---|---|---|

| 3D Cell Culture | RGD-modified, degradable PEGDA hydrogel | Forms biocompatible, soft, hydrated network | Scaffold biodegradability is essential for capillary-like network formation. nih.gov |

| Cell Sheet Engineering | p(NIPAm-co-PEGDA) hydrogel | Acts as a hydrophilic co-monomer to tune LCST and enhance biocompatibility. | Co-polymerizing with PEGDA improves biological properties over PNIPAm alone. nih.gov |

| Tissue Engineering | Poly(oligoethylene glycol methacrylate) (POEGMA) | Forms the basis of a branched PEG copolymer hydrogel. | POEGMA offers facile polymerization and functionalization for creating scaffolds. sigmaaldrich.comnews-medical.net |

| Protein Crystallization | PEGMA–PEGDMA hydrogel | Forms a cross-linked network that acts as a crystallization medium. | PEG fibers were incorporated within lysozyme (B549824) crystals, controlling the final crystal shape. acs.org |

| Controllable Vascular Differentiation | Bioactive PEG hydrogels | Provides a non-fouling, biocompatible scaffold for human embryonic stem cells. | Scaffolds can be tailored to control cell differentiation pathways. nih.gov |

Emerging Research Frontiers and Future Directions for 3,6,9,12,15 Pentaoxaoctadecan 1 Ol

Integration in Nanotechnology and Nanoscience Research

The functionalization of nanoparticles with polyethylene (B3416737) glycol (PEG) and its derivatives is a well-established strategy to enhance their stability and biocompatibility. While specific research on the use of 3,6,9,12,15-Pentaoxaoctadecan-1-ol in this context is still emerging, the known behavior of similar PEGylated molecules provides a strong indication of its potential. The hydrophilic chain of this compound can form a protective layer around nanoparticles, preventing aggregation and reducing non-specific protein adsorption, which is a critical step for in-vivo applications.

Future research is anticipated to explore the precise impact of the chain length and the terminal hydroxyl group of this compound on the physicochemical properties of various nanoparticles, including gold, silver, and quantum dots. The hydroxyl group offers a convenient handle for further chemical modification, allowing for the attachment of targeting ligands, drugs, or imaging agents. This could lead to the development of sophisticated, multifunctional nanocarriers for targeted drug delivery and diagnostics.

Moreover, this compound is a potential candidate for the creation of advanced hydrogels. Synthetic polymers like polyethylene glycol are known for their tunable mechanical properties and degradation rates, which are crucial for tissue engineering applications. mdpi.com By incorporating this compound into composite hydrogels with natural polymers such as collagen or chitosan, it may be possible to create biocompatible and bioactive scaffolds that promote cell adhesion, proliferation, and tissue regeneration. mdpi.com

Exploration of Electrochemical Properties and Applications

The electrochemical properties of oligoethylene glycols and their derivatives are of significant interest, particularly in the field of energy storage. The ether linkages in the backbone of this compound are capable of coordinating with cations, facilitating ion transport. This characteristic makes it a promising candidate for use as a component in solid polymer electrolytes (SPEs) for lithium-ion batteries and other electrochemical devices.

While direct electrochemical studies on this compound are not yet widely published, research on related polyethylene glycol dimethyl ethers (PEGDMEs) has shown that their addition to polymer electrolytes can significantly enhance ionic conductivity. The molecular weight of the PEG chain is a critical factor influencing this conductivity. Therefore, the specific chain length of this compound could offer a unique balance of ion-conducting properties and mechanical flexibility.

Future investigations will likely focus on synthesizing and characterizing electrolytes containing this compound. Key research questions will include determining its ionic conductivity, electrochemical stability window, and its compatibility with various electrode materials. The terminal hydroxyl group could also be leveraged to graft the molecule onto a polymer backbone, creating a self-standing electrolyte membrane with tailored properties.

Renewable Feedstock Synthesis and Sustainable Chemical Production Pathways

The transition towards a bio-based economy has spurred research into the production of commodity and specialty chemicals from renewable resources. Ethylene (B1197577) glycol, the fundamental building block of this compound, can be sustainably produced from sources like biodiesel-derived glycerol (B35011) and food waste. rsc.orgrsc.org This opens up a green synthetic route for this valuable oligoethylene glycol.

The hydrogenolysis of glycerol to ethylene glycol is a key process in this sustainable pathway. rsc.org Various catalytic systems, both homogeneous and heterogeneous, have been investigated to optimize the conversion of glycerol and the selectivity towards ethylene glycol. rsc.org Reaction conditions such as temperature, pressure, and pH play a crucial role in the efficiency of this process. rsc.org

Another promising avenue is the direct conversion of cellulosic biomass and food waste, such as fruit peels and coffee grounds, into ethylene glycol using nickel-tungsten catalysts. rsc.org This approach offers a way to valorize abundant waste streams. rsc.org

A potential sustainable synthesis of this compound would involve the initial production of ethylene glycol from these renewable feedstocks, followed by a controlled oligomerization process. This would likely involve Williamson ether synthesis or other established methods for creating ether linkages, starting with sustainably sourced ethylene glycol and a suitable butoxy-containing precursor.

Table 1: Catalytic Systems for Sustainable Ethylene Glycol Production

| Feedstock | Catalyst | Reactor Type | Key Findings |

| Glycerol | Transition and noble metal catalysts | Batch and continuous flow | Efficiency is highly dependent on the choice of metal and reaction conditions. rsc.org |

| Cellulose | Nickel-Tungsten on glucose-derived carbon | Not specified | Achieved a 62% yield of ethylene glycol. rsc.org |

| Food Waste (e.g., banana peel) | Nickel-Tungsten on glucose-derived carbon | Not specified | Demonstrated promising yields of up to 21% ethylene glycol. rsc.org |

Advanced Characterization Techniques for In-Situ Monitoring of Reactions Involving this compound

To fully understand and optimize the synthesis and application of this compound, advanced characterization techniques are essential. In-situ monitoring of chemical reactions provides real-time data on reaction kinetics, intermediates, and product formation, which is invaluable for process control and optimization.

Spectroscopic methods such as Fourier-transform infrared (FTIR) and Raman spectroscopy are powerful tools for in-situ monitoring. These techniques can track changes in the functional groups of the molecule during a reaction, such as the consumption of the hydroxyl group during a polymerization or functionalization reaction. For surface-sensitive applications, such as studying the adsorption of the molecule onto nanoparticles, techniques like attenuated total reflectance (ATR)-FTIR would be particularly useful.

Mass spectrometry, specifically coupled with gas chromatography (GC-MS), is a well-established technique for the identification and quantification of this compound and its reaction products. The NIST WebBook provides mass spectral data for this compound, which can serve as a reference for such analyses. nist.govnist.gov

Future research will likely involve the application of these and other advanced techniques to study the behavior of this compound in various environments. For instance, in-situ atomic force microscopy (AFM) could be used to visualize the formation of self-assembled monolayers on surfaces or the swelling behavior of hydrogels containing this compound.

Table 2: Advanced Characterization Techniques and Their Potential Applications

| Technique | Abbreviation | Potential Application for this compound |

| Fourier-Transform Infrared Spectroscopy | FTIR | In-situ monitoring of polymerization and functionalization reactions. |

| Raman Spectroscopy | Real-time analysis of molecular structure changes during reactions. | |

| Attenuated Total Reflectance-FTIR | ATR-FTIR | Studying surface adsorption and film formation on nanoparticles. |

| Gas Chromatography-Mass Spectrometry | GC-MS | Separation and identification of reaction products and impurities. nist.govnist.gov |

| Atomic Force Microscopy | AFM | Visualization of self-assembly and hydrogel morphology at the nanoscale. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.